molecular formula C9H9ClO4 B8278415 3-Chloro-4-methoxyphenoxyacetic acid

3-Chloro-4-methoxyphenoxyacetic acid

Cat. No.: B8278415
M. Wt: 216.62 g/mol
InChI Key: OMMITWGGPIYPLG-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxyphenoxyacetic acid is a synthetic phenoxyacetic acid derivative characterized by a chlorine atom at the 3-position and a methoxy group at the 4-position on the phenyl ring, attached to an acetic acid side chain. Phenoxyacetic acid derivatives are widely studied for their roles in agrochemicals, pharmaceuticals, and microbial degradation processes .

Properties

Molecular Formula

C9H9ClO4

Molecular Weight

216.62 g/mol

IUPAC Name

2-(3-chloro-4-methoxyphenoxy)acetic acid

InChI

InChI=1S/C9H9ClO4/c1-13-8-3-2-6(4-7(8)10)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

OMMITWGGPIYPLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares key structural and molecular features of 3-chloro-4-methoxyphenoxyacetic acid with related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
3-Chloro-4-methoxyphenoxyacetic acid C₉H₉ClO₄ (inferred) 3-Cl, 4-OCH₃, -CH₂COOH ~216.62 (calculated) Methoxy group enhances lipophilicity; chlorine increases molecular weight.
4-Chlorophenoxyacetic acid (4-CPA) C₈H₇ClO₃ 4-Cl, -CH₂COOH 186.59 Agrochemical use (plant growth regulator); lacks methoxy group .
(3-Chloro-4-methylphenoxy)acetic acid C₉H₉ClO₃ 3-Cl, 4-CH₃, -CH₂COOH 200.62 Methyl substituent reduces polarity compared to methoxy .
3-(2-Chloro-4-methoxyphenyl)phenylacetic acid C₁₅H₁₃ClO₃ Biphenyl core, 2-Cl, 4-OCH₃ 276.71 Biphenyl structure increases complexity; potential pharmaceutical intermediate .
2-(4-Hydroxy-3-methoxyphenyl)acetic acid C₉H₁₀O₄ 4-OH, 3-OCH₃, -CH₂COOH 182.17 Hydroxyl group enables metabolic roles (e.g., homovanillic acid) .

Degradation Pathways

  • 4-CPA: Degraded by Pseudomonas spp. via monooxygenases, forming hydroxylated intermediates.
  • 3-Chloro-4-methoxyphenoxyacetic acid: The methoxy group may hinder microbial degradation compared to hydroxyl or methyl groups, as seen in related compounds .

Physicochemical Properties

  • Lipophilicity : Methoxy and chloro substituents increase logP values, enhancing membrane permeability. For example, 3-(2-Chloro-4-methoxyphenyl)phenylacetic acid (logP ~3.5) is more lipophilic than 4-CPA (logP ~2.1) .
  • Acidity : The acetic acid group (pKa ~2.5–3.0) dominates acidity, but electron-withdrawing chloro groups slightly lower pKa compared to methoxy derivatives .

Key Research Findings

Substituent Effects on Bioactivity : Methoxy groups enhance stability and bioavailability in pharmaceuticals, while chlorine atoms improve binding to chlorinated enzyme active sites .

Degradation Limitations : Microbial degradation of methoxy-substituted compounds is less efficient than hydroxylated analogs, suggesting environmental persistence .

Structural Complexity and Applications : Biphenyl derivatives exhibit higher molecular weights and complexity, favoring use in drug discovery over agrochemicals .

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